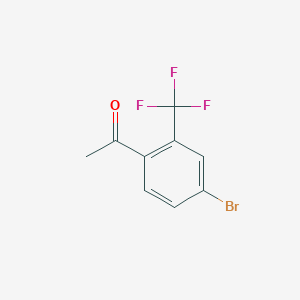

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[4-bromo-2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMIDZPWGMPHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197231-94-9 | |

| Record name | 1-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 1-(2-(trifluoromethyl)phenyl)ethanone

The most common and direct synthetic approach to 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone involves regioselective bromination of 1-(2-(trifluoromethyl)phenyl)ethanone. The bromination targets the para position relative to the acetyl group on the aromatic ring.

- Brominating Agent: Molecular bromine (Br₂)

- Catalysts: Lewis acids such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃) to activate bromine and direct regioselectivity.

- Solvents: Acetic acid, dichloromethane (DCM), or other polar aprotic solvents.

- Temperature: Typically controlled between 0°C and 25°C to minimize polybromination.

- Reaction Time: Several hours under reflux or controlled stirring.

- Purification: Column chromatography or recrystallization to achieve purity >95%.

$$

\text{1-(2-(trifluoromethyl)phenyl)ethanone} + \text{Br}2 \xrightarrow[\text{FeBr}3]{\text{AcOH, 0-25°C}} \text{this compound}

$$

This method yields the target compound with high regioselectivity and good yield (~80-85%) when reaction parameters are optimized to prevent over-bromination.

Industrial Continuous Flow Bromination

For large-scale production, continuous flow reactors are employed to improve reaction control and safety when handling bromine.

- Advantages: Precise control over temperature, stoichiometry, and reaction time.

- Outcome: Enhanced yield, reproducibility, and scalability.

- Automation: Automated feeding of reagents and in-line monitoring (TLC, HPLC) to quench reaction at optimal points.

This approach is suitable for industrial manufacturing, ensuring consistent quality and minimizing hazardous exposure.

Optimization Strategies for Selective Monobromination

- Temperature Control: Maintaining low temperatures (0–5°C) slows down reaction kinetics, favoring monobromination.

- Bromine Stoichiometry: Using slight molar excess of bromine (1.05 equiv) avoids dibrominated byproducts.

- Catalyst Choice: FeBr₃ generally provides higher para-selectivity and yield (~85%) compared to AlBr₃ (~70%).

- Quenching: Sodium thiosulfate is used to quench unreacted bromine and prevent overbromination.

- In Situ Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks reaction progress in real-time.

Alternative Synthetic Approaches

While direct bromination is the primary route, alternative multi-step syntheses exist involving:

- Acylation of brominated trifluoromethyl-substituted aromatic precursors: This involves Friedel-Crafts acylation of 4-bromo-2-(trifluoromethyl)benzene with acetyl chloride or acetic anhydride under Lewis acid catalysis.

- Grignard Reaction Routes: Preparation of the ketone via reaction of aryl Grignard reagents derived from 4-bromo-2-(trifluoromethyl)aryl halides with methyl esters or acid derivatives.

These methods are less common due to additional steps and lower overall yields but may be employed when starting materials or reagents differ.

Reaction Data Summary Table

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | Br₂ | Molecular bromine |

| Catalyst | FeBr₃ or AlBr₃ | FeBr₃ preferred for selectivity |

| Solvent | Acetic acid, dichloromethane (DCM) | Polar solvents improve regioselectivity |

| Temperature | 0–25°C | Lower temps (0–5°C) reduce polybromination |

| Reaction time | 2–6 hours | Monitored by TLC/HPLC |

| Purification | Column chromatography, recrystallization | Achieves >95% purity |

| Yield | 80–85% | Optimized conditions |

Characterization and Quality Control

- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution pattern; ketone carbonyl signal at ~195–200 ppm in ^13C NMR.

- Mass Spectrometry: High-resolution MS confirms molecular formula (C9H6BrF3O, molar mass 267.04 g/mol).

- X-ray Crystallography: Used for definitive structural confirmation and stereoelectronic effect analysis of trifluoromethyl and bromine substituents.

- Purity Assessment: HPLC and melting point analysis ensure batch consistency and absence of isomeric or polybrominated impurities.

Research Findings and Practical Considerations

- The electron-withdrawing trifluoromethyl group at the ortho position activates the aromatic ring towards electrophilic substitution, but also influences regioselectivity favoring para bromination.

- Bromine substitution at the para position (C4) is sterically and electronically favored due to the directing effects of the ketone and trifluoromethyl substituents.

- Overbromination is a common side reaction; thus, tight control of reaction parameters is critical.

- The compound’s stability under physiological conditions is enhanced by the bromine substituent, making it suitable for further chemical modifications in medicinal chemistry.

This detailed synthesis overview of this compound highlights the predominant bromination method, industrial scale-up strategies, reaction optimization, and characterization techniques, providing a comprehensive guide for researchers and industrial chemists.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of substituted phenyl ethanones.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various binding interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Halogen vs. Trifluoromethyl Positioning

- 1-(4-Bromo-2-fluorophenyl)ethanone (CAS 625446-22-2): Replacing -CF₃ with fluorine reduces steric bulk and electron-withdrawing strength. This compound exhibits a lower molecular weight (217.04 g/mol) and a predicted boiling point of ~258.8°C, compared to the target compound’s higher molecular weight (267.04 g/mol) .

- 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 321979): A positional isomer with bromine at C2 and -CF₃ at C4. This isomer shows similar reactivity in nucleophilic substitutions but distinct crystallographic packing due to altered substituent positions .

Trifluoromethyl vs. Other Electron-Withdrawing Groups

- 1-(4-Bromo-2-(methylthio)phenyl)ethanone: Substituting -CF₃ with -SCH₃ introduces a weaker electron-donating group, resulting in a lower melting point (91% yield, MS m/z = 239.0 [M-OH]⁺) compared to the target compound’s higher polarity .

- 2-(Phenylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone: The sulfonyl group enhances electrophilicity at the ketone, enabling faster nucleophilic attacks in Suzuki couplings .

Functional Group Modifications

Ketone Derivatives

- Chalcone Derivatives: Claisen-Schmidt condensation of the target compound with aromatic aldehydes yields α,β-unsaturated ketones, such as (E)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)-3-(4-(quinazolin-4-ylamino)phenyl)prop-2-en-1-one, which exhibit enhanced antiproliferative activity .

Physicochemical Properties

Biological Activity

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone, also known as 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Molecular Structure:

- IUPAC Name: 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone

- Molecular Formula: C9H6BrF3O

- Molecular Weight: 267.05 g/mol

- CAS Number: 383-53-9

Physical Properties:

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Hazard Statements | Causes severe skin burns and eye damage (H314, H318) |

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. A study focusing on its effects against uropathogenic Escherichia coli (UPEC), a major cause of urinary tract infections (UTIs), demonstrated that this compound can inhibit bacterial growth effectively. The compound was tested in vitro for its ability to disrupt capsule biogenesis, which is crucial for UPEC virulence .

Key Findings:

- Inhibition of Capsule Formation: The compound significantly reduced capsule production in UPEC strains, enhancing susceptibility to phage-mediated lysis.

- Minimum Inhibitory Concentration (MIC): The MIC for UPEC was determined to be in the low micromolar range, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line studies. It was evaluated for antiproliferative effects against several cancer cell lines, including breast and leukemia cells.

Case Study:

In a comparative study against standard anticancer drugs like Combretastatin-A4 (CA-4), the compound exhibited:

- IC50 Values: Ranging from 0.5 to 1.0 µM across different cell lines, indicating strong antiproliferative activity.

- Selectivity: It showed a higher selectivity index compared to CA-4, particularly against human aortic arterial endothelial cells (HAAECs), suggesting a favorable therapeutic window .

Anti-inflammatory Activity

Emerging studies suggest that the compound may also possess anti-inflammatory properties. While specific mechanisms are still under investigation, preliminary results indicate that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone?

- Methodological Answer : The compound is typically synthesized via bromination of precursor ketones. For example, bromination of 1-(2-(trifluoromethyl)phenyl)ethanone using bromine (Br₂) in the presence of catalysts like FeBr₃ or AlBr₃ under controlled temperature (0–25°C) ensures regioselective bromination at the para position . Solvents such as dichloromethane (DCM) or acetic acid are commonly used. Post-synthesis purification involves column chromatography or recrystallization to achieve >95% purity. Key parameters to optimize include reaction time, stoichiometry of bromine, and catalyst loading to minimize di-brominated byproducts .

Q. How is the structure of this compound characterized?

- Methodological Answer : Characterization employs:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C2, bromine at C4). The ketone carbonyl typically appears at ~195–200 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₆BrF₃O, exact mass ~267.05 g/mol) .

- X-ray Crystallography : For crystalline derivatives, bond angles and packing patterns are analyzed to validate stereoelectronic effects of the trifluoromethyl group .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a versatile intermediate in drug discovery:

- Enzyme Inhibition Studies : The trifluoromethyl group enhances binding to hydrophobic pockets in enzymes (e.g., kinases, cytochrome P450). Researchers modify the ketone moiety to generate Schiff bases or hydrazones for targeted inhibition .

- Anticancer Agent Development : Derivatives are screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Substituent positioning affects IC₅₀ values; bromine at C4 improves halogen bonding with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize di-bromination or overhalogenation?

- Methodological Answer :

- Kinetic Control : Use low temperatures (0–5°C) and dilute bromine concentrations to favor mono-bromination.

- Catalyst Screening : Lewis acids like FeBr₃ vs. AlBr₃ influence selectivity. FeBr₃ often provides higher para-bromination yields (~85%) compared to AlBr₃ (~70%) .

- In Situ Monitoring : TLC or HPLC tracks reaction progress. Quenching with sodium thiosulfate prevents overhalogenation .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., fixed cell lines, consistent ATP concentrations in kinase assays). For example, conflicting IC₅₀ values may arise from variations in assay pH or solvent (DMSO vs. ethanol) .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding poses affected by trifluoromethyl orientation. Adjust synthetic routes to prioritize conformers with optimal target engagement .

Q. How does the trifluoromethyl group influence electronic and steric properties in catalytic applications?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF₃ group reduces electron density on the aromatic ring, enhancing electrophilic substitution reactivity. Hammett constants (σₚ = 0.54) guide predictions for Suzuki-Miyaura coupling or Ullmann reactions .

- Steric Hindrance : Bulkier than -CH₃, -CF₃ affects transition-state geometry in Pd-catalyzed cross-couplings. Use bulky ligands (XPhos) to mitigate steric clashes .

Q. What methodologies validate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Testing : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC-MS. The ketone group may hydrolyze to carboxylic acids under acidic conditions .

- Plasma Stability Assays : Exposure to human plasma (37°C, 1 hour) followed by protein precipitation and LC-MS quantifies intact compound. Bromine substitution improves metabolic stability compared to chloro analogs .

Safety and Compliance

- Handling Precautions : Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and irritancy. Store at 0–4°C in amber vials to prevent photodegradation .

- Regulatory Status : Not FDA-approved; for research use only. Follow institutional guidelines for disposal of halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.